
N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains an oxalamide group, which is a functional group consisting of an amide group attached to a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and piperidine rings would give the molecule a certain degree of rigidity, while the oxalamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group in the oxalamide could potentially undergo hydrolysis, while the pyrazine and piperidine rings might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could increase the compound’s solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Cytochrome P450 Inhibition
Cytochrome P450 enzymes are crucial for drug metabolism, influencing drug-drug interactions (DDIs). Research highlights the importance of identifying potent and selective chemical inhibitors for various CYP isoforms to predict potential DDIs. The review by Khojasteh et al. (2011) discusses the selectivity of chemical inhibitors, including pyrazine derivatives, towards major human hepatic CYP isoforms, emphasizing their role in metabolic studies and drug development (Khojasteh et al., 2011).
Pyrazines in Food Science
Yu et al. (2021) examine the generation of pyrazines from the Maillard reaction in food processing. Pyrazines contribute to the flavor profile of various food products. The review outlines strategies to control pyrazine formation, highlighting their significance in enhancing or suppressing flavors for food quality improvement (Yu et al., 2021).
Pharmacological Properties of Pyrazolines
The therapeutic applications of pyrazolines, featuring a pyrazine moiety, are extensively reviewed by Shaaban et al. (2012). Pyrazoline derivatives are noted for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. This underlines the chemical versatility and therapeutic potential of pyrazine-containing compounds (Shaaban et al., 2012).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
Mendieta et al. (2011) review the development of DPP IV inhibitors, which are crucial for managing type 2 diabetes mellitus. The review categorizes piperazine-based structures as pivotal in forming active antidiabetic drugs, showcasing the therapeutic applications of piperazine derivatives in medicinal chemistry (Mendieta et al., 2011).
Antioxidant Properties of Chromones
Yadav et al. (2014) discuss the antioxidant potential of chromones and their derivatives, emphasizing their ability to neutralize active oxygen and inhibit free radical processes. This activity is critical for preventing cell impairment and various diseases, underscoring the importance of structural features like the pyrazine ring in bioactive compounds (Yadav et al., 2014).
Future Directions
properties
IUPAC Name |
N-methyl-N'-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-14-12(19)13(20)17-8-10-2-6-18(7-3-10)11-9-15-4-5-16-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,14,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMBYAACCDJRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553221.png)
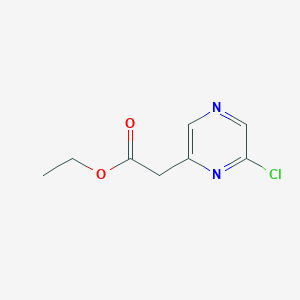

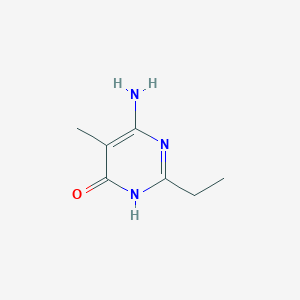
![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

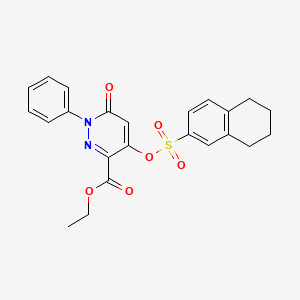

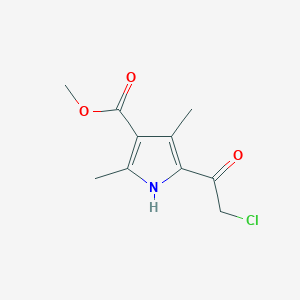
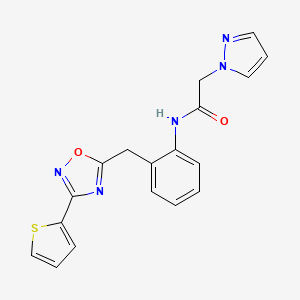
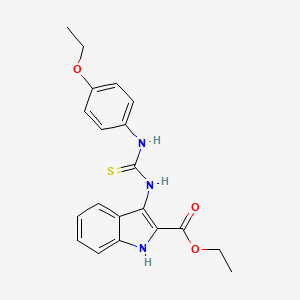
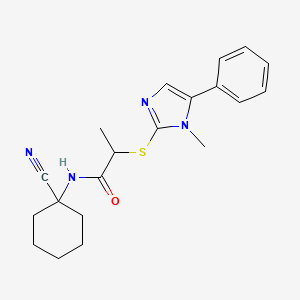
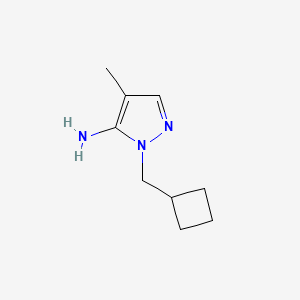
![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)